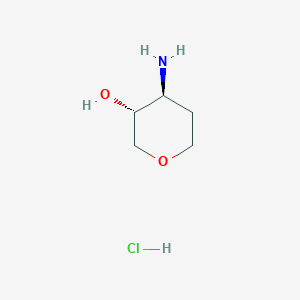
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline
Übersicht
Beschreibung
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline, also known as CFQ, is an organofluorine compound with a wide range of applications in pharmaceutical and medicinal research. CFQ is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been used as a starting material in a variety of syntheses and as a reagent in a number of reactions. It is also used as a pharmacological agent in biomedical research, particularly in the study of the biochemical and physiological effects of various drugs.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Properties
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline derivatives have been studied for their photovoltaic properties, especially in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
HPLC-Fluorescence Determination
These quinoline derivatives are also used in high-performance liquid chromatography (HPLC) for the fluorescent labeling of chlorophenols. This application is significant in the pharmaceutical industry for the determination of chlorocresol and chloroxylenol in various formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Green Chemistry Synthesis
In the field of green chemistry, these quinoline derivatives have been synthesized without the use of solvents or catalysts, showcasing an environmentally friendly approach to chemical synthesis. This method emphasizes the avoidance of toxic by-products and complex separation techniques (Patra, 2021).
Structural and Optical Properties
Research has delved into the structural and optical properties of quinoline derivatives thin films. These studies are crucial for understanding the materials' potential applications in various fields, such as photonics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cytotoxic Activity
Quinoline derivatives have been explored for their cytotoxic activity, particularly in the context of cancer research. These studies include the synthesis of various derivatives and their evaluation against different cancer cell lines, highlighting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFWXVASYZWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)


![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)